molecular formula C14H20N2O4 B2443212 tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate CAS No. 2138061-21-7

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B2443212
CAS No.: 2138061-21-7
M. Wt: 280.324
InChI Key: LUZJQAGBRYWCSI-UHFFFAOYSA-N
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Description

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with a formyl group, a tetrahydropyran ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydropyran Ring: This step involves the protection of a hydroxyl group using dihydropyran to form a tetrahydropyran ring.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: tert-Butyl 4-carboxy-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate.

    Reduction: tert-Butyl 4-hydroxymethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-formyl-1H-pyrazole-3-carboxylate: Lacks the tetrahydropyran ring.

    tert-Butyl 4-formyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-carboxylate: Similar structure but different substitution pattern on the pyrazole ring.

Uniqueness

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of the pyrazole ring, formyl group, tetrahydropyran ring, and tert-butyl ester group

Properties

IUPAC Name

tert-butyl 4-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)12-10(9-17)8-16(15-12)11-4-6-19-7-5-11/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZJQAGBRYWCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1C=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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